3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid
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Overview
Description
“3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid”, also known as (2E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid, is a chemical compound with the CAS Number: 1022081-97-5 . It has a molecular weight of 261.5 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-(4-bromo-3-chlorophenyl)-2-propenoic acid . The InChI code for this compound is 1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H, (H,12,13)/b4-2+ .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 261.5 . The compound’s InChI key is TZPKGXJKJIOUNI-DUXPYHPUSA-N .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds, such as -aroylacrylic acids, have been reported to inhibit phospholipase from snake venom and procaine pancreas . These targets play a crucial role in various biological processes, including inflammation and digestion.
Mode of Action
It’s suggested that the compound might interact with its targets through a radical approach . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
The compound’s potential to inhibit phospholipase suggests it may impact lipid metabolism and signal transduction pathways .
Result of Action
Similar compounds have demonstrated antibacterial activities and anti-proliferative action against human cervix carcinoma .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 3-(3-Bromo-4-chlorophenyl)prop-2-enoic acid are not well-characterized. Similar compounds have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
(E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZZRBNVWLHKIW-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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